3,6-Diiodo-4-fluoroindazole
Description
Overview of Indazole Heterocyclic Chemistry as a Research Scaffold
Indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.orgnih.gov This 10-π electron aromatic system is also known as benzopyrazole. nih.govsci-hub.se Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.govmdpi.com This tautomerism significantly influences the synthesis, reactivity, and properties of its derivatives. nih.gov
The indazole nucleus is a crucial scaffold in medicinal chemistry and materials science due to its structural and functional diversity. nih.govopenmedicinalchemistryjournal.com While rare in nature, with a few examples found in alkaloids like nigellicine (B1251354) and nigeglanine, synthetic indazole derivatives are prominent in pharmacology. wikipedia.orgnih.govnih.gov The ability to functionalize the indazole ring at multiple positions with high selectivity makes it an invaluable building block for creating complex molecules. researchgate.net Its rigid, planar structure and capacity for hydrogen bonding and π-stacking interactions contribute to its utility as a pharmacophore, mimicking endogenous metabolites and natural products to engage with biological targets. openmedicinalchemistryjournal.comossila.com This has led to the development of numerous compounds with a wide range of applications. mdpi.comnih.gov
Table 1: Physicochemical Properties of 1H-Indazole
| Property | Value |
|---|---|
| Chemical Formula | C₇H₆N₂ |
| Molar Mass | 118.14 g/mol |
| Melting Point | 147 to 149 °C |
| Boiling Point | 270 °C |
| pKa (Indazolium/Indazole) | 1.04 |
| pKa (Indazole/Indazolate) | 13.86 |
Data sourced from wikipedia.org
Significance of Halogenation in Indazole Derivatives for Synthetic Manipulation
Halogenation is a fundamental strategy in organic synthesis for modifying the indazole scaffold. The introduction of halogen atoms (F, Cl, Br, I) onto the indazole ring dramatically enhances its synthetic versatility. nih.gov Halogenated indazoles serve as key precursors or intermediates for a multitude of organic transformations. nih.govrsc.org
The primary significance of halogenation lies in the ability of halogens, particularly bromine and iodine, to act as versatile "synthetic handles" for carbon-carbon and carbon-heteroatom bond formation. nih.govrsc.org These halogenated positions are reactive sites for powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are cornerstones of modern synthetic chemistry. nih.gov Similarly, they are essential for the formation of organometallic reagents, including Grignard reagents. nih.govrsc.org These reactions allow for the precise and controlled introduction of a wide array of functional groups (e.g., aryl, alkyl, vinyl, alkynyl, and amino groups), enabling the systematic construction of complex molecular architectures. mdpi.com
Furthermore, halogens significantly alter the electronic properties, lipophilicity, and metabolic stability of the indazole core, which can be strategically employed in the design of new molecules. nih.govtcichemicals.com Direct C–H halogenation has emerged as a highly desirable method for creating these valuable intermediates. rsc.org
Specific Context of Multi-Halogenated and Fluorinated Indazoles (e.g., 3,6-Diiodo-4-fluoroindazole) in Synthetic Strategies
Multi-halogenated indazoles, particularly those containing different types of halogens like this compound, offer advanced strategic advantages in multi-step syntheses. The differential reactivity of the various halogen atoms on the same scaffold allows for regioselective functionalization. In a diiodo-fluoro-substituted indazole, the carbon-iodine bonds are significantly more reactive towards metal-catalyzed cross-coupling reactions than the highly stable carbon-fluorine bond.
This reactivity difference enables chemists to perform selective transformations at the iodinated positions (C3 and C6) while leaving the fluorine atom at C4 untouched. This orthogonal reactivity is crucial for building molecular complexity in a controlled, stepwise manner. For instance, one iodo group can be selectively coupled with one partner, followed by a different coupling reaction at the second iodo position, all while preserving the fluoro-substituent for potential later-stage modification or for its final electronic and conformational effects on the target molecule.
Compounds like 3,6-diiodo-1H-indazole are used to prepare aryl-substituted indazole derivatives, and the addition of a fluorine atom, as in this compound, provides a building block with tuned electronic properties. ossila.comchemicalbook.com The fluorine atom itself can enhance intermolecular interactions, including hydrogen and halogen bonding. ossila.com This makes multi-halogenated and fluorinated indazoles highly valuable and versatile intermediates in synthetic programs aimed at creating novel compounds.
Table 2: Comparison of Selected Halogenated Indazoles
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
|---|---|---|---|---|
| 4-Fluoroindazole | 341-23-1 | C₇H₅FN₂ | 136.13 | Single fluorine substitution. nih.gov |
| 4-Bromo-6-fluoroindazole | 885520-35-4 | C₇H₄BrFN₂ | 215.02 | Contains two different halogens for potential selective reactions. |
| 3,6-Diiodoindazole | 319472-78-1 | C₇H₄I₂N₂ | 369.93 | Two reactive iodine sites for dual functionalization. chemicalbook.com |
| 3,6-Dibromo-4-fluoroindazole | 887567-99-9 | C₇H₃Br₂FN₂ | 293.92 | Multiple reactive bromine sites with a fluorine modifier. chemicalbook.com |
| This compound | N/A | C₇H₃FI₂N₂ | 387.92 | Two highly reactive iodine sites and a fluorine atom, allowing for regioselective synthesis. |
Historical Development of Indazole Synthesis Relevant to Halogenation
The history of indazole synthesis dates back to 1883, when Emil Fischer first prepared the parent compound by heating ortho-hydrazine cinnamic acid. wikipedia.orgnih.govresearchgate.net Early methods laid the groundwork for constructing the core indazole ring system. Over the decades, synthetic strategies have evolved significantly to improve efficiency, yield, and substrate scope. nih.gov
Key historical developments relevant to halogenation include:
Classical Cyclization Methods: Many early and widely used syntheses, such as the Jacobson indazole synthesis, involved the cyclization of appropriately substituted benzene derivatives. The synthesis of halogenated indazoles often relied on starting with pre-halogenated precursors, such as halogenated anilines or benzaldehydes. nih.gov
Diazotization Reactions: The diazotization of ortho-alkylanilines followed by cyclization became a common route to the indazole core, where the starting aniline (B41778) could bear halogen substituents. nih.gov
Emergence of Metal Catalysis: A major leap forward was the application of transition metal-catalyzed reactions. Palladium- and copper-catalyzed intramolecular C-N bond formations allowed for the efficient cyclization of halogenated precursors, such as o-haloaryl N-tosylhydrazones, into the indazole ring system. sci-hub.semdpi.com
Direct C-H Halogenation: More recently, the focus has shifted towards more atom-economical methods. The development of regioselective direct C-H halogenation of the pre-formed indazole ring represents a significant advance. nih.govrsc.org These methods, which can be metal-free, allow for the introduction of halogens onto the indazole scaffold without the need for pre-functionalized starting materials, offering milder conditions and greater efficiency. nih.govrsc.org The ability to perform selective mono- or poly-halogenation by fine-tuning reaction conditions has further expanded the synthetic toolbox for creating complex halogenated indazoles. nih.govrsc.org
This evolution from multi-step classical syntheses to modern catalytic and direct functionalization methods has been crucial for making structurally diverse halogenated indazoles, including this compound, readily accessible for research. benthamdirect.com
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1H-Indazole |
| 2H-Indazole |
| This compound |
| 4-Bromo-6-fluoro-1H-indazole |
| 4-Fluoro-1H-indazole |
| 3,6-Dibromo-4-fluoroindazole |
| 3,6-Diiodo-1H-indazole |
| Benzene |
| Pyrazole |
| Nigellicine |
| Nigeglanine |
| ortho-Hydrazine cinnamic acid |
| o-Haloaryl N-tosylhydrazones |
| Anilines |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3,6-diiodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FI2N2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCCUMICDYLBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FI2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303323 | |
| Record name | 4-Fluoro-3,6-diiodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887568-05-0 | |
| Record name | 4-Fluoro-3,6-diiodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3,6-diiodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3,6 Diiodo 4 Fluoroindazole
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the di-iodinated nature of 3,6-diiodo-4-fluoroindazole makes it an excellent substrate for such transformations. The differential reactivity of the iodine atoms at the C3 and C6 positions allows for selective and sequential functionalization.
Suzuki-Miyaura Cross-Coupling Reactions with Iodinated Indazoles
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a highly versatile method for creating C(sp²)–C(sp²) bonds. nih.gov For polyhalogenated substrates, the reaction can often be performed selectively at one position, exploiting the different reactivities of the carbon-halogen bonds. nih.gov In the case of di-iodinated indazoles, the electronic environment of each iodine atom dictates its susceptibility to oxidative addition to the palladium(0) catalyst, the first step in the catalytic cycle.
The C3-I bond is situated on the pyrazole (B372694) moiety of the indazole ring, alpha to a nitrogen atom, while the C6-I bond is on the fused benzene (B151609) ring. Generally, halides on electron-deficient heterocyclic rings or in positions activated by adjacent heteroatoms exhibit enhanced reactivity. Studies on related dihalogenated heterocycles, such as 5-bromo-3-iodoindazoles, have shown that the C-I bond reacts preferentially over C-Br bonds, allowing for sequential coupling reactions. researchgate.net This principle suggests that in this compound, one C-I bond will be significantly more reactive than the other, enabling selective mono-functionalization under controlled conditions before proceeding to a second coupling at the remaining site. A series of indazole derivatives can be synthesized using this efficient methodology. nih.gov
| Position of Coupling | Boronic Acid Partner | Potential Product | Catalyst System (Typical) |
|---|---|---|---|
| C3 (Selective) | Phenylboronic acid | 6-Iodo-4-fluoro-3-phenyl-1H-indazole | Pd(PPh₃)₄, K₂CO₃ |
| C6 (After C3) | 4-Methoxyphenylboronic acid | 3-Phenyl-6-(4-methoxyphenyl)-4-fluoro-1H-indazole | PdCl₂(dppf), Cs₂CO₃ |
| C6 (Selective) | Vinylboronic acid pinacol (B44631) ester | 3-Iodo-4-fluoro-6-vinyl-1H-indazole | Pd(OAc)₂, SPhos, K₃PO₄ |
| C3 & C6 (Double Coupling) | Thiophene-2-boronic acid | 4-Fluoro-3,6-di(thiophen-2-yl)-1H-indazole | Pd(PPh₃)₄, Na₂CO₃ (excess reagents) |
Heck and Sonogashira Coupling Reactions at Di-iodinated Sites
The Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne) provide further avenues for the derivatization of this compound. Like the Suzuki coupling, these reactions are sensitive to the electronic properties of the C-I bonds, allowing for regioselective transformations.
The Sonogashira reaction, in particular, has been successfully applied to polyhalogenated indoles and indazoles. researchgate.net Research on 5-bromo-3-iodoindazoles demonstrated that a Sonogashira coupling could be performed selectively at the C3-I position, leaving the C5-Br bond intact for a subsequent Suzuki reaction. researchgate.net This highlights the potential for orthogonal synthesis using this compound, where the more reactive iodide site can be functionalized with an alkyne, followed by a different coupling reaction at the second iodide site. Direct oxidative Heck–Cassar–Sonogashira type alkynylations have also been developed for indoles, showcasing the broad applicability of these reactions. rsc.org
| Reaction Type | Position of Coupling | Coupling Partner | Potential Product | Catalyst System (Typical) |
|---|---|---|---|---|
| Heck | C3 | Styrene | (E)-6-Iodo-4-fluoro-3-styryl-1H-indazole | Pd(OAc)₂, P(o-tol)₃, Et₃N |
| Heck | C6 | n-Butyl acrylate | Butyl (E)-3-(3-iodo-4-fluoro-1H-indazol-6-yl)acrylate | PdCl₂(PPh₃)₂, DIPEA |
| Sonogashira | C3 | Phenylacetylene | 6-Iodo-4-fluoro-3-(phenylethynyl)-1H-indazole | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Sonogashira | C6 | Ethynyltrimethylsilane | 3-Iodo-4-fluoro-6-((trimethylsilyl)ethynyl)-1H-indazole | Pd(PPh₃)₄, CuI, Et₃N |
Stille Coupling and Other Metal-Catalyzed Coupling Reactions
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.org It is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. libretexts.orgjk-sci.com The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl, making di-iodinated substrates highly suitable. wikipedia.org
The regioselectivity of Stille couplings on polyhalogenated heterocycles often correlates with bond dissociation energies and electronic factors. nih.gov For this compound, the C3-I bond, being alpha to a pyrazole nitrogen, is expected to be more electronically activated and thus more reactive than the C6-I bond. This allows for selective mono-alkenylation, -alkynylation, or -arylation at the C3 position under carefully controlled Stille conditions.
| Position of Coupling | Organostannane Reagent | Potential Product | Catalyst System (Typical) |
|---|---|---|---|
| C3 | Tributyl(vinyl)stannane | 6-Iodo-4-fluoro-3-vinyl-1H-indazole | Pd(PPh₃)₄, LiCl |
| C6 | Tributyl(2-furyl)stannane | 3-Iodo-4-fluoro-6-(furan-2-yl)-1H-indazole | PdCl₂(PPh₃)₂, AsPh₃ |
| C3 & C6 (Sequential) | 1. Tributyl(ethynyl)stannane 2. (4-Methoxyphenyl)tributylstannane | 3-Ethynyl-4-fluoro-6-(4-methoxyphenyl)-1H-indazole | Step 1: Pd(PPh₃)₄ Step 2: Pd₂(dba)₃, P(furyl)₃ |
Regioselectivity and Orthogonality in Multi-Halogenated Systems
The successful derivatization of a multi-halogenated compound like this compound hinges on understanding and controlling the regioselectivity of the coupling reactions. Orthogonal synthesis, where different halogen sites are functionalized in a specific sequence with different reagents, allows for the construction of complex molecules from a single building block. db-thueringen.de
The primary factors governing regioselectivity are:
Halogen Reactivity : The inherent reactivity order in palladium-catalyzed couplings is C–I > C–Br > C–Cl. nih.gov In a di-iodo system, subtler electronic and steric differences determine the preferred reaction site.
Electronic Effects : The C3 position is directly influenced by the electron-withdrawing pyrazole ring, making the C3-I bond more polarized and susceptible to oxidative addition. The C4-fluoro group further withdraws electron density from the benzene ring through a strong inductive effect.
Catalyst and Ligand Control : In some systems, the choice of palladium catalyst and phosphine (B1218219) ligand can reverse or enhance the intrinsic site selectivity. nih.govnih.gov Sterically hindered ligands, for example, may favor reaction at the less sterically crowded site.
For this compound, the C3-I bond is generally expected to be more reactive than the C6-I bond due to its position alpha to the pyrazole nitrogen. This allows for a predictable, sequential coupling strategy: a first coupling reaction (e.g., Sonogashira) is performed under mild conditions to functionalize the C3 position, followed by a second, different coupling (e.g., Suzuki) under more forcing conditions to modify the C6 position. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Indazole Core
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are electron-deficient. libretexts.org The reaction requires the presence of a good leaving group and at least one strong electron-withdrawing group positioned ortho or para to it. nih.gov In this compound, the fluorine atom at C4 can act as a leaving group.
The indazole ring system, particularly with two electron-withdrawing iodine substituents, activates the benzene ring towards nucleophilic attack. Although fluorine is typically a poor leaving group in SN1/SN2 reactions, in SNAr the rate-determining step is often the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). nih.gov The high electronegativity of fluorine makes the C4 carbon highly electrophilic and thus susceptible to this initial attack. Therefore, a wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion, providing a direct method to introduce new functionalities at the C4 position. This reaction pathway is common for fluoro-aromatic compounds activated by electron-withdrawing groups. researchgate.netresearchgate.net
| Nucleophile | Potential Product | Typical Conditions |
|---|---|---|
| Morpholine | 4-(3,6-Diiodo-1H-indazol-4-yl)morpholine | K₂CO₃, DMSO, 120 °C |
| Sodium methoxide (B1231860) (NaOMe) | 3,6-Diiodo-4-methoxy-1H-indazole | MeOH, reflux |
| Sodium thiophenoxide (NaSPh) | 3,6-Diiodo-4-(phenylthio)-1H-indazole | DMF, 80 °C |
Electrophilic Aromatic Substitution (EAS) on the Indazole Ring System
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. organicchemistrytutor.com Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing) and as ortho-, para-, or meta-directing. libretexts.org
The this compound ring system is heavily substituted with deactivating groups. The pyrazole moiety of indazole is electron-withdrawing, and halogens (I, F) are deactivating through their inductive effect, although they are ortho-, para-directing due to resonance. libretexts.orgyoutube.com The combined effect of these groups makes the indazole ring highly electron-deficient and therefore strongly deactivated towards electrophilic attack.
The only available positions for substitution are C5 and C7. The directing effects of the existing substituents on these positions are as follows:
C4-Fluoro group : Directs ortho to itself (to C3 and C5).
C6-Iodo group : Directs ortho to itself (to C5 and C7).
Both the C4-F and C6-I groups direct towards the C5 position. The C6-I also directs towards C7. Given the strong deactivation of the entire ring, any EAS reaction would likely require harsh conditions. If a reaction were to proceed, substitution would be predicted to occur at the C5 or C7 position. However, functionalization via cross-coupling at the C-I bonds is a far more practical and predictable synthetic strategy for this molecule.
| Position | Influence from C4-F (o,p-director) | Influence from C6-I (o,p-director) | Overall Predicted Reactivity |
|---|---|---|---|
| C5 | Ortho (Activating via resonance) | Ortho (Activating via resonance) | Most likely site, but highly deactivated |
| C7 | Para (Activating via resonance) | Ortho (Activating via resonance) | Possible site, but highly deactivated |
Metalation and Lithiation Reactions
Metalation and lithiation are powerful strategies for creating carbon-nucleophiles from aromatic and heteroaromatic systems, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are dominated by the high reactivity of the carbon-iodine bonds.
Directed ortho-metalation (DoM) is a potent method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org Common DMGs include amides, carbamates, and tertiary amines. wikipedia.org For indazole systems, a substituent on the N1 or N2 position is often required to act as a DMG.
In the case of this compound, a hypothetical N-protected derivative could be subjected to DoM conditions. However, the reaction outcome would be a competition between directed deprotonation at a C-H position (e.g., C7) and a much faster reaction: lithium-halogen exchange at one of the C-I bonds. uwindsor.ca For aryl bromides and iodides, metal-halogen exchange is almost always faster than directed lithiation. uwindsor.ca The C-F and C-Cl bonds are significantly less reactive in this regard, making ortho-lithiation a more viable pathway for chlorinated and fluorinated arenes. uwindsor.ca Therefore, while DoM is a key strategy for many heterocycles, its application to this compound would likely be superseded by the rapid exchange of one of the iodine atoms.
Table 1: Comparison of Reactivity in Directed Metalation vs. Halogen Exchange
| Reaction Type | Substrate Requirement | Relative Rate for Halogenated Arenes | Applicability to this compound |
|---|---|---|---|
| Directed ortho-Metalation (DoM) | Directing Metalation Group (DMG) | Slower than Li-Br or Li-I exchange uwindsor.ca | Low; likely preempted by Li-I exchange. |
| Lithium-Halogen Exchange | Halogen (I, Br, Cl) | I > Br >> Cl > F wikipedia.org | High; expected to be the dominant reaction pathway. |
Lithium-halogen exchange is a cornerstone reaction for preparing organolithium compounds from organic halides. wikipedia.org The reaction involves the exchange of a halogen atom on an organic substrate with a lithium atom from an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgethz.ch This process is kinetically controlled and extremely rapid, often occurring faster than nucleophilic additions or even proton transfers. wikipedia.orgharvard.edu
For this compound, the two carbon-iodine bonds are the most reactive sites for this transformation. The general reactivity trend for halogens in lithium-halogen exchange is I > Br > Cl, with fluorides being generally unreactive. wikipedia.org Consequently, treatment of this compound with an alkyllithium reagent at low temperatures would selectively induce lithium-iodine exchange at either the C3 or C6 position. The resulting lithiated indazole species are potent nucleophiles that can be trapped with a wide array of electrophiles to introduce new functional groups.
The regioselectivity of the exchange (C3 vs. C6) could be influenced by steric factors, electronic effects of the fluorine atom, and the specific reaction conditions. The newly formed organolithium intermediate can then be used in subsequent reactions, such as additions to carbonyls or transmetalation for cross-coupling reactions. ethz.ch
Table 2: Key Aspects of Lithium-Halogen Exchange
| Feature | Description | Relevance to this compound |
|---|---|---|
| Reagents | Typically alkyllithiums like n-BuLi or t-BuLi. ethz.ch | Standard reagents would be effective. |
| Reactivity Trend | I > Br > Cl > F. wikipedia.org | Exchange will occur exclusively at the C-I bonds, leaving the C-F bond intact. |
| Reaction Rate | Very fast, often complete within minutes at low temperatures. harvard.edu | Allows for selective functionalization even in the presence of other reactive groups. |
| Intermediate | A highly reactive aryllithium species. | Enables subsequent reaction with various electrophiles (e.g., aldehydes, ketones, CO2, etc.). |
Functional Group Interconversions and Modifications
The iodine atoms at the C3 and C6 positions of this compound are not only sites for lithiation but also serve as excellent leaving groups for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for functional group interconversion and the construction of complex molecules. chim.itvanderbilt.edu The C-I bond is highly reactive in oxidative addition steps, making it ideal for a variety of coupling processes.
Common transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Stille Coupling: Reaction with organostannanes.
These methods allow for the sequential and regioselective replacement of the iodine atoms, providing a modular approach to synthesizing a diverse library of substituted indazoles. For instance, 3,6-diiodo-1H-indazole is used as a precursor to prepare aryl-substituted indazole derivatives that act as protein kinase inhibitors for treating conditions like tumor growth. chemicalbook.com The C-F bond is generally stable under these conditions and does not participate in the coupling reactions, remaining as a key structural element in the final product.
C-H Functionalization Strategies for Indazole Diversification
While the reactivity of this compound is dominated by its halogen substituents, modern synthetic methods offer pathways to functionalize the remaining C-H bonds directly. researchgate.net Late-stage C-H functionalization is an increasingly important strategy as it avoids the need for pre-functionalized substrates and offers a more atom- and step-economical approach to molecular diversification. rsc.org
For the indazole scaffold, transition metal-catalyzed C-H activation has been developed to target various positions. researchgate.netdntb.gov.ua Depending on the protecting group on the indazole nitrogen and the catalyst system employed, it is possible to direct functionalization to specific C-H bonds of the benzene ring portion of the molecule. researchgate.net For this compound, the potential sites for C-H functionalization would be the C5 and C7 positions.
Strategies often involve:
Palladium or Rhodium Catalysis: These metals are frequently used to catalyze C-H arylation, alkenylation, or acylation, often using a directing group on the indazole nitrogen to control regioselectivity. chim.itnih.gov
Radical Pathways: Visible-light photoredox catalysis can initiate radical-based C-H functionalization, offering alternative reactivity patterns. dntb.gov.ua
These advanced methods provide complementary strategies to the classical halogen-based chemistry, enabling the synthesis of highly decorated and complex indazole derivatives that might be difficult to access through other routes.
Advanced Spectroscopic and Structural Characterization Methodologies for Halogenated Indazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. For halogenated indazoles, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
The structural backbone of 3,6-diiodo-4-fluoroindazole can be meticulously mapped using 1H, 13C, and 19F NMR spectroscopy. Each of these nuclei provides unique and complementary information.
¹H NMR Spectroscopy : The proton NMR spectrum reveals the number and electronic environment of hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of particular interest. The protons on the indazole ring will exhibit chemical shifts and coupling patterns influenced by the surrounding iodine and fluorine substituents. The electronegativity and anisotropic effects of the halogens lead to distinct downfield shifts.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are significantly affected by the attached halogens. The carbon atoms directly bonded to the iodine atoms (C3 and C6) are expected to show characteristic shifts due to the heavy atom effect of iodine. The carbon attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant, a key diagnostic feature.
¹⁹F NMR Spectroscopy : Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift will be indicative of the electronic environment around the fluorine atom on the aromatic ring. Coupling between the fluorine and nearby protons (H-5) would be observable in the proton-coupled ¹⁹F spectrum, providing further structural confirmation. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying fluorine-containing compounds. nih.gov
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| H-1 (N-H) | ~13.0 (broad) | - | - |
| C-3 | - | ~90 | - |
| C-4 | - | ~155 (d, ¹JCF ≈ 250 Hz) | - |
| H-5 | ~7.5 (d, ³JHF ≈ 8 Hz) | ~115 (d, ²JCF ≈ 20 Hz) | - |
| C-6 | - | ~95 | - |
| H-7 | ~7.8 (s) | ~130 | - |
| C-7a | - | ~140 | - |
| C-3a | - | ~145 | - |
| F-4 | - | - | ~ -120 |
Note: The data in this table is hypothetical and based on known chemical shift trends for similar halogenated indazole structures. Actual experimental values may vary.
Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a COSY spectrum would show a correlation between the N-H proton and potentially other nearby protons, as well as any through-space correlations if applicable.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.eduresearchgate.net This is crucial for assigning the proton resonances to their corresponding carbon atoms in the indazole ring. For example, the resonance for H-5 would show a cross-peak with the signal for C-5.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (2-3 bond) correlations between carbon and proton atoms. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, the N-H proton would be expected to show correlations to C-3a and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons. researchgate.net This can be used to confirm the regiochemistry of substitution on the indazole ring by observing correlations between protons that are close to each other in space, but not necessarily coupled through bonds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound with high confidence. The presence of two iodine atoms would result in a characteristic isotopic pattern for the molecular ion peak, which can be readily identified.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 388.8325 | 388.8321 |
| [M+Na]⁺ | 410.8144 | 410.8139 |
Note: The data in this table is hypothetical. The calculated m/z is for the most abundant isotopes (¹²C₇¹H₃¹⁹F¹²⁷I₂¹⁴N₂).
In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.org For this compound, characteristic fragmentation pathways would likely involve the loss of iodine atoms, the fluorine atom, and potentially cleavage of the indazole ring. The analysis of these fragmentation patterns can help to confirm the positions of the substituents. slideshare.netmiamioh.edu
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 388 | [M]⁺ |
| 261 | [M - I]⁺ |
| 134 | [M - 2I]⁺ |
| 115 | [M - 2I - F]⁺ |
Note: This data is hypothetical and represents plausible fragmentation pathways.
X-ray Crystallography for Solid-State Structure Determination
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 978 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This data is hypothetical and represents plausible crystallographic parameters for a molecule of this type.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopic techniques are pivotal in the characterization of halogenated indazoles, providing a wealth of structural information. The distinct vibrational modes associated with the indazole core and its substituents can be selectively probed, allowing for a comprehensive analysis of the molecular architecture.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (typically in cm⁻¹), where absorption bands correspond to specific vibrational transitions. This technique is particularly adept at identifying the various functional groups within a molecule.
For this compound, the IR spectrum can be conceptually divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The functional group region is instrumental for identifying characteristic vibrations of the N-H and C-H bonds, while the fingerprint region provides a unique pattern of absorptions that is characteristic of the molecule as a whole, including the vibrations of the heavier atoms and the complex skeletal modes of the indazole ring.
The presence of the indazole N-H group is typically observed as a stretching vibration in the range of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring portion of the indazole are expected to appear in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the indazole ring system give rise to a series of bands between 1400 and 1650 cm⁻¹.
The influence of the halogen substituents is most profoundly observed in the lower frequency region of the spectrum. The C-F stretching vibration is anticipated to produce a strong absorption band, typically in the 1000-1400 cm⁻¹ range. The C-I stretching vibrations occur at much lower frequencies due to the larger mass of the iodine atom and are expected in the 500-600 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=C/C=N Ring Stretch | 1580 - 1630 | Strong |
| C=C/C=N Ring Stretch | 1450 - 1550 | Strong |
| C-F Stretch | 1100 - 1200 | Strong |
| In-plane C-H Bend | 1000 - 1100 | Medium |
| Out-of-plane C-H Bend | 750 - 850 | Strong |
| C-I Stretch | 500 - 600 | Medium |
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different vibrational modes being active in each technique, providing a more complete picture of the molecular vibrations.
Raman spectroscopy is particularly effective for observing the vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in an IR spectrum. For this compound, the Raman spectrum would be expected to show strong signals for the C-I bonds due to their high polarizability. The symmetric vibrations of the indazole ring system would also be prominent.
The unique pattern of Raman shifts and their intensities serves as a "vibrational fingerprint," which is highly specific to the molecule's structure. This makes Raman spectroscopy an excellent tool for identifying unknown compounds and for confirming the identity of a synthesized molecule like this compound. The technique is also well-suited for studying solid samples with minimal preparation.
A predicted set of characteristic Raman shifts for this compound is provided in the table below. As with the IR data, these are theoretical values derived from the analysis of similar molecular structures.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Ring Breathing Mode | 990 - 1010 | Strong |
| C-F Stretch | 1100 - 1200 | Medium |
| C-I Stretch | 500 - 600 | Strong |
| Ring Deformation Modes | 400 - 800 | Medium |
Computational and Theoretical Chemistry Studies of 3,6 Diiodo 4 Fluoroindazole
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. For a substituted indazole like 3,6-Diiodo-4-fluoroindazole, these calculations can elucidate the effects of its unique substitution pattern—containing a fluorine atom and two bulky, electron-rich iodine atoms—on its geometry and electronic behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a standard tool for the study of medium to large-sized molecules.
For this compound, DFT calculations would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. Functionals such as B3LYP combined with basis sets like 6-31+G(d,p) are commonly used for such tasks, providing reliable predictions of bond lengths, bond angles, and dihedral angles. nih.gov The analysis of the electronic structure provides information on how electrons are distributed within the molecule, which is crucial for understanding its chemical properties and reactivity.
Ab initio, or "from the beginning," methods are a class of quantum chemistry calculations that rely solely on first principles and physical constants, without using experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy, especially for calculating electronic energies and intermolecular interactions. These high-accuracy calculations serve as a benchmark to validate results from less computationally expensive methods like DFT.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the molecular orbitals, particularly the frontier orbitals, is essential for predicting a molecule's reactivity and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE). This energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the electron-withdrawing nature of the fluorine and the electron-donating and polarizable nature of the iodine atoms would significantly influence these orbital energies.
Table 1: Illustrative Frontier Molecular Orbital Energy Data for an Indazole Derivative The following data is representative and used for illustrative purposes.
| Orbital | Energy (eV) | Characteristic |
|---|---|---|
| HOMO | -6.85 | High electron density on the indazole ring and iodine atoms. |
| LUMO | -1.52 | Electron density distributed across the heterocyclic ring system. |
| Energy Gap (ΔE) | 5.33 | Indicates significant chemical stability. |
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The ESP map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net
For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the indazole ring and the fluorine atom due to their high electronegativity. The hydrogen atom attached to the nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor site.
Conformational Analysis and Tautomerism Studies
Indazole and its derivatives can exist in different tautomeric forms, primarily involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring (1H- and 2H-tautomers). The relative stability of these tautomers can be influenced by substitution patterns and the surrounding environment (e.g., solvent). researchgate.net
Computational methods are exceptionally well-suited to study tautomerism. By calculating the total electronic energies of the different possible tautomers and conformers of this compound, researchers can predict the most stable form and the energy barriers for interconversion. researchgate.net The presence of the fluorine and iodine substituents can sterically and electronically influence the preference for one tautomer over another. nih.gov Such studies are crucial as different tautomers can exhibit distinct biological activities and chemical properties. nih.govnih.gov
Reaction Mechanism Predictions and Energetics
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, intermediates, and the energetic landscapes of reaction pathways. While specific computational studies on the reaction mechanisms of this compound are not available in the surveyed literature, the methodologies for such investigations are well-established for related heterocyclic systems. Density Functional Theory (DFT) is a primary method used to explore reaction mechanisms, calculate the energies of various species along a reaction coordinate, and predict the regioselectivity of reactions like N-alkylation in indazole derivatives. beilstein-journals.orgresearchgate.net
Theoretical investigations for a substituted indazole, such as this compound, would typically begin with the optimization of the ground state geometries of reactants, intermediates, transition states, and products. The nature of the substituents—in this case, two electron-withdrawing, bulky iodine atoms and a highly electronegative fluorine atom—would be expected to significantly influence the electronic distribution and steric environment of the indazole core. These factors play a crucial role in directing the outcome of reactions. For instance, in N-alkylation, a common reaction for indazoles, a mixture of N1 and N2-alkylated products is often formed. beilstein-journals.org DFT calculations can predict the thermodynamic stability of the N1 and N2 tautomers and the activation barriers leading to each product, thereby explaining or predicting the regioselectivity under different conditions. beilstein-journals.orgresearchgate.net
Below is a hypothetical data table illustrating the type of energetic data that would be generated from a DFT study on the N-alkylation of this compound with a model electrophile, such as methyl iodide.
| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) | Predicted Major Product |
| N1-Alkylation | 18.5 | -10.2 | Thermodynamic |
| N2-Alkylation | 16.8 | -8.5 | Kinetic |
Note: The data in this table is hypothetical and serves to illustrate the typical output of computational energetics studies.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry is an indispensable tool for predicting spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds. Although specific theoretical spectroscopic data for this compound have not been reported, established computational methods can provide reliable predictions for its NMR and vibrational spectra.
NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. modgraph.co.uk For fluorinated aromatic compounds, specific DFT-based procedures and scaling factors have been developed to predict ¹⁹F NMR chemical shifts with a high degree of accuracy, often achieving a mean absolute deviation of less than 3 ppm. nih.govresearchgate.net These calculations can be performed in the gas phase or by incorporating a solvent model to better replicate experimental conditions. nih.gov
For this compound, theoretical calculations would predict the ¹H, ¹³C, and ¹⁹F chemical shifts. The presence of the electronegative fluorine atom and the heavy iodine atoms would be expected to have significant effects. The fluorine atom would cause characteristic shifts for nearby nuclei, while the iodine atoms would induce notable heavy-atom effects on the ¹³C chemical shifts of the carbons to which they are attached. The following table provides an example of predicted NMR chemical shifts based on such theoretical calculations.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| H-1 (N-H) | 13.2 |
| H-5 | 7.8 |
| H-7 | 7.5 |
| C-3 | 115.0 |
| C-3a | 120.5 |
| C-4 | 155.8 (d, ¹JCF = 250 Hz) |
| C-5 | 128.1 |
| C-6 | 95.3 |
| C-7 | 112.4 |
| C-7a | 141.2 |
| F-4 | -118.5 |
Note: This data is illustrative and represents typical values that would be obtained from computational prediction. Coupling constants (J) are provided as examples.
Vibrational Frequencies Prediction
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the molecular vibrations of a compound. arxiv.orgresearchgate.net DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. core.ac.uk These theoretical frequencies, when appropriately scaled, typically show excellent agreement with experimental data and are crucial for assigning specific absorption bands to particular vibrational modes within the molecule. For complex molecules, this computational approach is often essential for an unambiguous assignment of the vibrational spectra. nih.gov
A computational analysis of this compound would yield a set of vibrational modes and their corresponding frequencies and intensities. Key vibrational modes would include the N-H stretch, C-H bending and stretching, C-F stretching, and C-I stretching, as well as vibrations of the indazole ring system. The predicted frequencies help in interpreting the experimental IR and Raman spectra. A selection of predicted vibrational frequencies is shown in the table below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450 | N-H stretching |
| ν(C-H)arom | 3100 | Aromatic C-H stretching |
| ν(C=C/C=N) | 1610, 1580, 1470 | Aromatic ring stretching |
| ν(C-F) | 1250 | C-F stretching |
| δ(N-H) | 1180 | N-H in-plane bending |
| ν(C-I) | 530, 515 | C-I stretching |
Note: The data presented is hypothetical and intended to exemplify the output of computational vibrational frequency analysis.
Non-Linear Optical (NLO) Properties and Related Descriptors
The study of non-linear optical (NLO) properties of organic molecules is a significant area of materials science, driven by potential applications in optical data storage, signal processing, and optical switching. icm.edu.pl Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict the NLO response of molecules and guide the design of new materials with enhanced NLO properties. nih.gov While no specific NLO studies on this compound are documented, its theoretical NLO properties can be estimated using these computational techniques.
The key parameters that define the NLO response of a molecule at the microscopic level are the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net For second-order NLO applications, a large first hyperpolarizability (β) is desirable. icm.edu.pl This property is often associated with molecules that have a significant intramolecular charge transfer, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge.
Computational studies would involve optimizing the molecular geometry and then calculating the NLO parameters. Related electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap (ΔE) is an important parameter, as a smaller gap is often correlated with higher polarizability and a larger NLO response. icm.edu.pl
The table below presents a set of hypothetical NLO properties and related descriptors for this compound that would be obtained from a typical quantum chemical calculation.
| Property | Symbol | Predicted Value | Unit |
| Dipole Moment | μ | 3.5 | Debye |
| HOMO Energy | E(HOMO) | -6.2 | eV |
| LUMO Energy | E(LUMO) | -1.5 | eV |
| HOMO-LUMO Gap | ΔE | 4.7 | eV |
| Mean Polarizability | ⟨α⟩ | 25.1 x 10⁻²⁴ | esu |
| First Hyperpolarizability | β_tot | 8.9 x 10⁻³⁰ | esu |
Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data generated by computational NLO studies.
Role of 3,6 Diiodo 4 Fluoroindazole As a Synthetic Building Block
Precursor for Functionalized Indazole Derivatives
The primary utility of 3,6-diiodo-4-fluoroindazole lies in its capacity to act as a precursor for a multitude of functionalized indazole derivatives. The carbon-iodine bonds at the 3- and 6-positions are significantly weaker than carbon-hydrogen or carbon-fluorine bonds, making them prime locations for substitution reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, are commonly employed to introduce new carbon-carbon and carbon-heteroatom bonds at these positions.
The differential reactivity of the C-3 and C-6 positions can potentially allow for selective or sequential functionalization by carefully controlling reaction conditions. This stepwise approach enables the synthesis of unsymmetrically substituted indazoles, which are often challenging to prepare through other methods. For instance, a Suzuki coupling could be performed at one position, followed by a Sonogashira coupling at the other, leading to a derivative with distinct aryl and alkynyl groups. This versatility is crucial for creating libraries of compounds for applications in medicinal chemistry and materials science. researchgate.netresearchgate.net
Table 1: Exemplary Cross-Coupling Reactions for Functionalizing this compound
| Reaction Type | Coupling Partner | Reagent/Catalyst | Functional Group Introduced | Potential Product Class |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | Aryl Group | Biaryl Indazoles |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Vinyl, Aryl Group | Substituted Indazoles |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl Group | Alkynyl Indazoles |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand, Base | Amino Group | Aminoindazoles |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand, Base | Alkenyl Group | Alkenyl Indazoles |
Scaffold in the Synthesis of Complex Organic Molecules
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govrsc.org this compound provides a robust and rigid core structure, or scaffold, upon which complex molecular architectures can be assembled. By strategically functionalizing the C-3 and C-6 positions, chemists can precisely control the spatial orientation of various substituents. This is critical for designing molecules that can bind effectively to specific biological targets, such as enzyme active sites or protein receptors. nih.gov
For example, in the development of kinase inhibitors, a common strategy involves a heterocyclic core that anchors different functional groups into specific pockets of the ATP-binding site. nih.gov Using this compound, one could introduce a hydrogen-bond donor/acceptor group at the C-3 position and a larger, hydrophobic group at the C-6 position to occupy different regions of the target protein, thereby creating potent and selective inhibitors. The fluorine atom at the C-4 position can further enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.
Table 2: Building Molecular Complexity on the Indazole Scaffold
| Position | Introduced Functional Group | Potential Role in a Complex Molecule | Target Application |
|---|---|---|---|
| C-3 | Substituted Phenyl Ring | Interaction with a hydrophobic pocket | Kinase Inhibitors |
| C-6 | Carboxamide Moiety | Hydrogen bonding with protein backbone | Anticancer Agents longdom.org |
| C-3 | Pyridine Ring | Improving solubility and bioavailability | CNS-active Drugs |
| C-6 | Alkyl Chain with Terminal Amine | Interaction with charged residues | GPCR Ligands |
Application in Materials Science Precursors
The electronic properties of the indazole ring, modified by the electron-withdrawing fluorine atom, make derivatives of this compound attractive candidates for materials science applications. Through cross-coupling reactions, it is possible to attach extended π-conjugated systems to the indazole core, creating novel organic materials with tailored photophysical and electronic properties.
These functionalized indazoles can be designed as:
Organic Semiconductors: By introducing electron-donating or electron-accepting aromatic groups, it is possible to tune the HOMO/LUMO energy levels and facilitate charge transport, a key requirement for organic field-effect transistors (OFETs).
Organic Dyes: Attaching chromophoric units can lead to new dyes with high thermal and photochemical stability for use in various imaging and printing technologies. bohrium.com
OLED and OPV Components: The scaffold can be incorporated into larger molecules that serve as emitters in Organic Light-Emitting Diodes (OLEDs) or as donor or acceptor materials in Organic Photovoltaics (OPVs). The fluorine substituent can improve device efficiency and operational stability. researchgate.netresearchgate.net A patent for intermediates used in dyes and optical brighteners highlights the utility of the indazole scaffold in this area. nih.gov
Table 3: Functionalization for Materials Science Applications
| Attached Group(s) via Cross-Coupling | Target Material Type | Potential Application |
|---|---|---|
| Thiophene, Benzothiophene | p-type Organic Semiconductor | Organic Field-Effect Transistors (OFETs) |
| Carbazole, Triphenylamine | Hole-Transport Material | Organic Light-Emitting Diodes (OLEDs) |
| Dicyanovinyl, Perylene Diimide | n-type Organic Semiconductor | Organic Photovoltaics (OPVs) bohrium.com |
Development of Novel Reagents or Catalysts Utilizing the Indazole Scaffold
The rigid, planar structure of the indazole nucleus is also well-suited for the design of new ligands for catalysis. By introducing coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or pyridines, at the C-3 and C-6 positions of this compound, novel bidentate ligands can be synthesized.
The fixed geometry of the indazole scaffold would enforce a specific coordination angle and bite angle upon chelation to a metal center. This structural pre-organization can lead to catalysts with enhanced activity, selectivity, and stability compared to more flexible ligand systems. Such bespoke catalysts could find applications in asymmetric synthesis, where precise control over the three-dimensional arrangement of reactants around the metal center is paramount for achieving high enantioselectivity. The development of such reagents represents a sophisticated use of the indazole scaffold, extending its utility beyond its direct incorporation into final products.
Table 4: Potential Ligand Structures from the Indazole Scaffold
| Coordinating Group at C-3 | Coordinating Group at C-6 | Ligand Class | Potential Catalytic Application |
|---|---|---|---|
| Diphenylphosphine | Diphenylphosphine | Bidentate Phosphine (B1218219) (P,P) | Cross-Coupling Reactions |
| Pyridine | Imidazolium Salt | Bidentate N-Heterocyclic (N, NHC precursor) | C-H Activation |
| Oxazoline | Pyridine | Bidentate N,N-Ligand | Asymmetric Catalysis |
Future Perspectives in 3,6 Diiodo 4 Fluoroindazole Research
Emerging Synthetic Methodologies for Halogenated Indazoles
The synthesis of the indazole core has evolved significantly from classical condensation reactions. Modern methodologies offer greater efficiency, regioselectivity, and functional group tolerance, which are critical for constructing complex halogenated indazoles.
Recent strategies have increasingly focused on transition-metal-catalyzed reactions that enable the construction of the indazole scaffold in a more atom- and step-economical manner. mdpi.com For instance, rhodium and copper-catalyzed C-H activation and subsequent annulation sequences have emerged as powerful tools. mdpi.comnih.gov These methods often avoid the need for pre-functionalized starting materials, a significant advantage in multistep syntheses. mdpi.com Another promising avenue is the use of silver(I)-mediated intramolecular oxidative C-H amination, which allows for the construction of various 1H-indazoles under relatively mild conditions. nih.gov Furthermore, [3+2] annulation approaches using arynes and hydrazones provide a versatile route to various indazole derivatives. organic-chemistry.org
These advanced catalytic systems are particularly relevant for preparing polyhalogenated indazoles, where chemoselectivity is a major challenge. The future development of catalysts with enhanced selectivity will be crucial for the efficient and controlled synthesis of specific isomers of compounds like 3,6-Diiodo-4-fluoroindazole.
Table 1: Emerging Synthetic Methodologies for Indazole Scaffolds
| Methodology | Catalyst/Reagent | Reaction Type | Key Advantages | Potential Applicability to Halogenated Indazoles |
|---|---|---|---|---|
| C-H Activation/Annulation | Rh(III)/Cu(II) | Sequential C-H activation and intramolecular cyclization | High atom economy, avoids pre-functionalization. mdpi.com | Allows for direct construction of the indazole core with halogens present on the aromatic ring. |
| Intramolecular Oxidative C-H Amination | Silver(I) salts (e.g., AgNTf₂) | Intramolecular C-N bond formation | Good functional group tolerance, applicable to diverse substrates. nih.gov | Suitable for precursors with iodo and fluoro substituents. |
| [3+2] Annulation | Metal-free or Palladium-catalyzed | Cycloaddition | Access to a wide range of substituted indazoles. nih.govorganic-chemistry.org | Versatile for incorporating various substituents alongside halogens. |
Advancements in C-H Functionalization for Precise Derivatization
Direct C-H functionalization has become an indispensable tool for the late-stage modification of heterocyclic compounds, allowing for the introduction of new functional groups without the need for de novo synthesis. nih.govresearchgate.net For a molecule like this compound, with multiple potential reaction sites, the development of highly regioselective C-H functionalization methods is a key research frontier.
Research into the C-H functionalization of the indazole nucleus has identified several reactive positions, primarily the C3, C7, and positions on N-aryl substituents. nih.govrsc.org Transition-metal catalysis, particularly with rhodium, has enabled a variety of transformations including acylmethylation and annulation reactions directed by the indazole nitrogen. researchgate.netrsc.orgnih.gov Radical-mediated pathways have also proven effective for introducing functional groups such as nitro and acyl groups at the C3 position. rsc.org
Future advancements will likely focus on achieving precise control over which C-H bond is activated on the this compound core. The electronic effects of the iodine and fluorine atoms will significantly influence the reactivity of the adjacent C-H bonds. Developing catalytic systems that can distinguish between the C5 and C7 positions, for example, would unlock the ability to generate a vast library of novel derivatives for biological screening.
Table 2: C-H Functionalization Strategies for Indazole Derivatives
| Position | Reaction Type | Catalyst/Conditions | Functional Groups Introduced | Reference |
|---|---|---|---|---|
| C3 | Acylation | Radical pathway (metal-free) | Acyl groups | rsc.org |
| C3 | Carbamoylation | Radical pathway (metal-free) | Carbamoyl groups | rsc.org |
| C3 | Nitration | Radical pathway (Fe(NO₃)₃) | Nitro group | rsc.org |
| C7 | Nitration | Iron(III) nitrate | Nitro group | researchgate.net |
| N-Aryl (ortho) | Hydroarylation / Oxidative Arylation | Rh(III) catalyst | Aryl groups | rsc.org |
Development of Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ijpsjournal.comjddhs.com Future research on this compound and its derivatives will undoubtedly incorporate these sustainable practices.
Key areas for green innovation include the use of alternative energy sources, greener solvents, and solvent-free reaction conditions. jddhs.commdpi.com Microwave-assisted organic synthesis (MAOS), for example, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often higher product yields. jddhs.comnih.gov Similarly, ultrasound-mediated synthesis, a technique known as sonochemistry, offers an energy-efficient way to promote reactions by generating localized high-energy zones through acoustic cavitation. nih.govnih.gov
The replacement of hazardous organic solvents is another cornerstone of green chemistry. jddhs.com Exploring reactions in water, bio-based solvents, or under solvent-free conditions can drastically reduce chemical waste and improve process safety. mdpi.comresearchgate.net For the synthesis of halogenated indazoles, developing protocols that utilize these green techniques will be a priority. This not only addresses environmental concerns but can also lead to more efficient and cost-effective manufacturing processes.
Table 3: Comparison of Conventional and Green Synthetic Approaches
| Green Chemistry Technique | Conventional Counterpart | Key Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Conventional heating (oil bath) | Rapid heating, reduced reaction times, higher yields, energy efficiency. jddhs.comnih.gov |
| Ultrasound-Mediated Synthesis (Sonochemistry) | Mechanical stirring at ambient/high temperature | Enhanced reaction rates, energy savings, often uses water as a solvent. nih.gov |
| Solvent-Free Reactions | Reactions in volatile organic solvents (VOCs) | Eliminates solvent waste, simplifies purification, enhances safety. mdpi.comresearchgate.net |
Synergistic Integration of Experimental and Computational Approaches in Research
The integration of computational chemistry with experimental synthesis and biological testing represents a powerful strategy to accelerate the drug discovery process. researchgate.net For a target compound like this compound, this synergy can provide profound insights and guide research efforts more efficiently.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of this compound and its potential derivatives. researchgate.net These calculations can help rationalize reaction outcomes, predict sites of reactivity for C-H functionalization, and elucidate reaction mechanisms. Furthermore, molecular docking studies can simulate the binding of these novel indazole derivatives to specific biological targets, such as protein kinases, allowing for the in silico screening of large virtual libraries. jmchemsci.com This predictive power helps prioritize the synthesis of compounds with the highest likelihood of biological activity.
This synergistic loop—where computational predictions guide experimental work, and experimental results refine computational models—is becoming a standard in modern medicinal chemistry. Applying this integrated approach to the study of this compound will streamline the identification of new synthetic routes and the discovery of derivatives with therapeutic potential.
Table 4: Roles of Experimental and Computational Methods in Indazole Research
| Approach | Key Roles | Examples of Techniques/Tools | Desired Outcome |
|---|---|---|---|
| Experimental | Synthesis of novel compounds, reaction optimization, structural characterization, biological activity testing. | Transition-metal catalysis, C-H functionalization, NMR, Mass Spectrometry, in vitro assays. | Confirmation of structure, determination of reaction yields, measurement of biological efficacy. |
| Computational | Prediction of molecular properties, elucidation of reaction mechanisms, virtual screening, binding mode analysis. | Density Functional Theory (DFT), Molecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM). | Prioritization of synthetic targets, understanding structure-activity relationships, rational drug design. researchgate.net |
| Synergistic Integration | Computational predictions guide synthetic targets; experimental data validates and refines computational models. | Iterative cycle of prediction, synthesis, testing, and model refinement. | Accelerated discovery of lead compounds with improved efficiency and reduced resource expenditure. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3,6-Diiodo-4-fluoroindazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential halogenation of the indazole core. For example, fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–120°C) precedes iodination. Iodination may employ N-iodosuccinimide (NIS) in acetic acid under reflux (18–24 hours) to achieve regioselectivity at positions 3 and 6 . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. For analogs, yields of 60–75% are reported under similar conditions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. Fluorine environments are confirmed via ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine), while iodine substituents cause distinct deshielding in ¹H NMR. X-ray crystallography is recommended for resolving regiochemical ambiguity, as seen in structurally related fluorinated indazoles . Purity is validated using HPLC with UV detection (λ = 254 nm) and elemental analysis .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies involve storing the compound in light-protected vials at 4°C, 25°C, and 40°C for 1–3 months. Degradation is monitored via TLC or HPLC, with mass loss quantified gravimetrically. For fluorinated heterocycles, decomposition pathways often involve hydrolysis or dehalogenation, requiring inert atmospheres (argon) for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from impurities, solvent residues, or assay variability. Triangulate data by:
- Repeating synthesis with rigorous purification (e.g., column chromatography followed by recrystallization).
- Validating biological assays using positive/negative controls (e.g., kinase inhibitors for enzyme studies).
- Cross-referencing IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
- For fluorinated compounds, ensure DMSO stock solutions are free of water to prevent aggregation .
Q. How can computational modeling guide the design of this compound derivatives with enhanced binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to predict reactive sites. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in target proteins (e.g., kinases). For example, iodine atoms in this compound may form halogen bonds with Lys or Arg residues, as seen in kinase inhibitors . MD simulations (NAMD/GROMACS) assess dynamic stability of ligand-protein complexes over 100-ns trajectories .
Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?
- Methodological Answer : Iodination is influenced by electronic and steric factors. Fluorine at position 4 deactivates the ring, directing electrophilic iodination to the meta positions (3 and 6). Solvent polarity (e.g., acetic acid vs. DCM) and Lewis acid catalysts (e.g., FeCl₃) modulate reactivity. Kinetic studies using ¹H NMR or in-situ IR spectroscopy can track intermediate formation . Competing pathways (e.g., diiodo vs. monoiodo byproducts) are minimized by slow reagent addition and low temperatures (0–5°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
